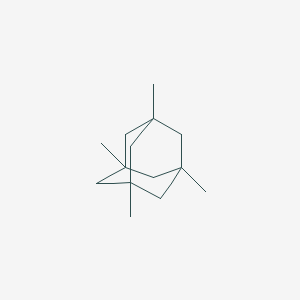
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) is a complex organic compound with the molecular formula C16H12Br2O6S2 and a molecular weight of 524.20 g/mol . This compound is characterized by the presence of bromine atoms and sulfonyloxy groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) involves multiple steps, typically starting with the bromination of benzene derivatives. The final step involves coupling the brominated and sulfonated intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Oxidation and Reduction: The sulfonyloxy groups can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Catalysts such as copper(I) iodide or palladium complexes are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in studying biological pathways and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) involves its interaction with specific molecular targets. The bromine atoms and sulfonyloxy groups play a crucial role in these interactions, often forming covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: This compound shares similar structural features but lacks the extended sulfonyloxybut-2-ynoxysulfonyl chain.
4-Bromobenzenesulfonic Acid: Another related compound with a simpler structure and different reactivity.
1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene: This compound has a similar brominated aromatic structure but different substituents.
Uniqueness
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
10171-40-1 |
|---|---|
Fórmula molecular |
C16H12Br2O6S2 |
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
Clave InChI |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
| 10171-40-1 | |
Sinónimos |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)







![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)




